3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide
Overview
Description
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide is a chemical compound with the molecular formula C11H15ClN2O2S . It has a molecular weight of 274.77 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group, a chloro group, and a cyclopentylbenzenesulfonamide group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 274.77 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available at this time.Scientific Research Applications
Antitumor Applications
Compounds from sulfonamide-focused libraries, including variants related to 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide, have been studied for their potential antitumor properties. These compounds were evaluated using cell-based screens and were found to be potent cell cycle inhibitors, some of which have progressed to clinical trials. These include compounds disrupting tubulin polymerization and others causing changes in the cell cycle phases of cancer cell lines. This research highlights the potential of sulfonamides in developing new antitumor treatments (Owa et al., 2002).
Anti-HIV Activity
Sulfonamide derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their potential anti-HIV activity. Selected compounds from this research showed promising results against HIV-1, indicating the potential of sulfonamides in the development of new anti-HIV agents (Brzozowski & Sa̧czewski, 2007).
Antibacterial Activity
Research on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, related to this compound, demonstrated their effectiveness against various strains of Gram-positive bacteria. These compounds have been synthesized and screened, showing promising antibacterial activity, which could lead to the development of new antibacterial agents (Sławiński et al., 2013).
Chemosensing Applications
A colorimetric and fluorescence probe based on a sulfonamide structure, similar to this compound, was developed for the detection of Sn2+ ions in aqueous solutions. This research demonstrates the potential of sulfonamide derivatives in developing sensitive and selective chemosensing probes for specific ion detection in biological and environmental samples (Ravichandiran et al., 2020).
Inhibitory Action on Carbonic Anhydrases
Sulfonamide derivatives, including those structurally similar to this compound, have been investigated for their inhibitory action on carbonic anhydrases. These compounds showed significant inhibitory effects on certain isozymes of carbonic anhydrase, suggesting their potential use in therapeutic applications, particularly in conditions where inhibition of these enzymes is beneficial (Morsy et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-amino-4-chloro-N-cyclopentylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c12-10-6-5-9(7-11(10)13)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKTTXWFFXVMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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